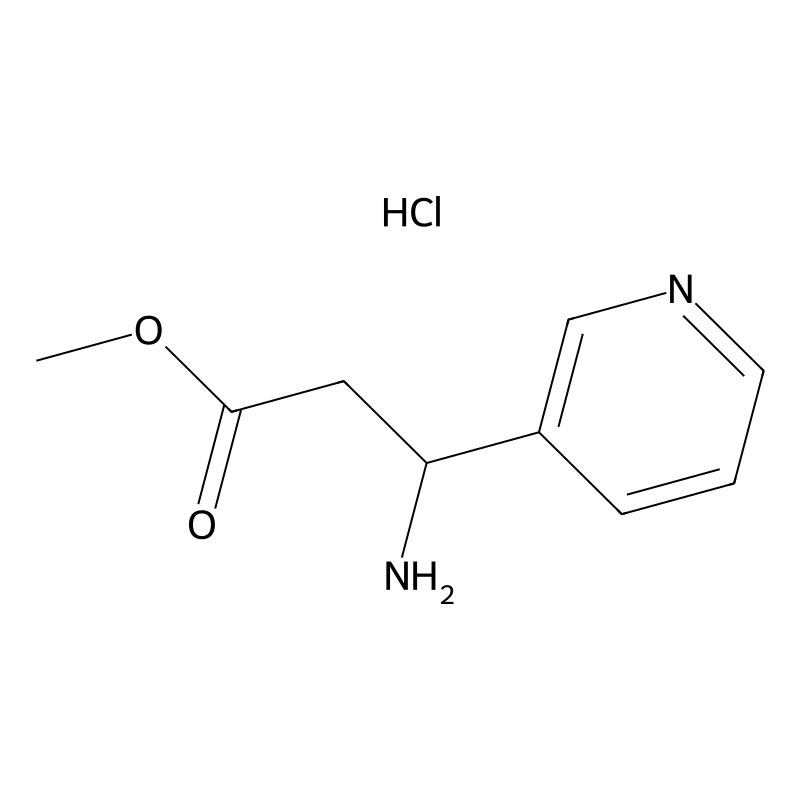

Methyl 3-amino-3-(pyridin-3-YL)propanoate hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride, with the chemical formula and CAS number 198959-36-3, is a compound that features a pyridine ring attached to a propanoate structure. This compound is characterized by the presence of an amino group at the 3-position of the propanoate, which contributes to its biological activity and potential applications in medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in pharmaceutical research and development .

- Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

- Acylation Reactions: The amino group can undergo acylation, forming amides with various acyl chlorides.

- N-Alkylation: The amino group can be alkylated using alkyl halides, leading to a range of derivatives with varying biological properties.

These reactions are essential for modifying the compound to enhance its pharmacological profile or to synthesize analogs for further study .

Methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride exhibits significant biological activity, primarily attributed to its structural features. It has been studied for its potential as a:

- Neuroprotective Agent: Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

- Antidepressant: Its structural similarity to known antidepressants indicates potential efficacy in mood disorders.

- Antimicrobial Activity: Initial tests show promise against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent .

Several methods exist for synthesizing methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride:

- Direct Amination: Starting from methyl 3-bromopropanoate and pyridine, amination can be performed using ammonia or amines under suitable conditions.

- Reductive Amination: This involves the reaction of ketones or aldehydes derived from pyridine with amines in the presence of reducing agents.

- Multi-step Synthesis: A more complex route may involve the synthesis of intermediates followed by coupling reactions to form the target compound.

These methods allow for the production of high-purity compounds suitable for biological testing .

The primary applications of methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride include:

- Pharmaceutical Development: As a lead compound for developing new therapeutics targeting neurological disorders.

- Research Tool: Used in biochemical assays to study receptor interactions and enzyme activities related to its structural analogs.

- Chemical Probes: It serves as a chemical probe in exploring biological pathways involving pyridine derivatives .

Interaction studies focus on how methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride interacts with biological targets:

- Receptor Binding Studies: Investigating its affinity for neurotransmitter receptors such as serotonin and dopamine receptors.

- Enzyme Inhibition Assays: Assessing its ability to inhibit enzymes involved in metabolic pathways relevant to its therapeutic targets.

- Cell Line Studies: Evaluating cytotoxicity and proliferation effects on various cancer cell lines.

These studies are crucial for understanding the mechanism of action and therapeutic potential of this compound .

Methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride shares structural similarities with several compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | CAS Number | Similarity Index | Notable Features |

|---|---|---|---|

| (S)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride | 153524-69-7 | 0.97 | Ethyl group instead of methyl; potential variations in activity |

| (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride | 1217631-87-2 | 0.97 | Enantiomeric form; different pharmacokinetics |

| (S)-tert-butyl 3-amino-3-(pyridin-3-yl)propanoate | 181517-93-1 | 0.89 | Tert-butyl group may enhance lipophilicity |

| (R)-Methyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate | 912340-59-1 | 0.81 | Additional methoxy group; altered receptor interactions |

These compounds highlight the uniqueness of methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride in terms of structure and potential pharmacological properties, emphasizing its role as a significant candidate in drug development .